

Chlorophyll d: A Unique Evolutionary Marker in Photosynthetic Organisms

Author: BenchChem Technical Support Team. **Date:** December 2025

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Compound Name: Chlorophyll d

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A comparative guide for researchers on the significance, characteristics, and experimental analysis of **Chlorophyll d**, a key pigment in the adaptation of photosynthetic life to far-red light environments.

The discovery of **Chlorophyll d** (Chl d) has fundamentally altered our understanding of the limits of oxygenic photosynthesis.[1][2] This pigment, with its unique absorption maximum in the far-red region of the spectrum, serves as a critical evolutionary marker, highlighting the remarkable adaptability of photosynthetic organisms to specific light niches.[3][4] This guide provides a comprehensive comparison of **Chlorophyll d** with other chlorophylls, details experimental protocols for its study, and visualizes its role in photosynthetic pathways.

Chlorophyll d: An Adaptation to Far-Red Light

Chlorophyll d was first identified in 1943, but its significance was not fully appreciated until it was found to be the primary photosynthetic pigment in the cyanobacterium *Acaryochloris marina*. [1][4][5] Unlike other photosynthetic organisms that primarily rely on Chlorophyll a (Chl a), *A. marina* utilizes Chl d to capture far-red light (around 710 nm), a wavelength largely unused by organisms containing Chl a and b. [3][4] This allows *A. marina* to thrive in environments where visible light is filtered out by other phototrophs, such as under canopies of algae or in the shaded interiors of ascidians. [3][6][7] The presence of Chl d in the reaction centers of both Photosystem I (PSI) and Photosystem II (PSII) in *Acaryochloris* challenges the long-held paradigm of Chl a's exclusive role in the core machinery of oxygenic photosynthesis. [1][2]

Comparative Analysis of Photosynthetic Pigments

The evolution of different chlorophylls reflects the adaptation of photosynthetic organisms to diverse light environments. While Chl a is ubiquitous in oxygenic phototrophs, other chlorophylls serve as accessory pigments or, in the case of Chl d, as the primary pigment.[8][9]

Pigment	Primary Organisms	Absorption Maxima (in vitro, acetone)	Evolutionary Significance
Chlorophyll a	All oxygenic photosynthetic organisms (cyanobacteria, algae, plants)	430 nm, 664 nm[9]	The core pigment of oxygenic photosynthesis, found in the reaction centers of PSI and PSII.[9][10]
Chlorophyll b	Land plants, green algae	460 nm, 647 nm[9]	An accessory pigment that broadens the absorption spectrum and transfers energy to Chl a.[8]
Chlorophyll c	Diatoms, dinoflagellates, brown algae	c1: 442 nm, 630 nm; c2: 444 nm, 630 nm[9]	An accessory pigment in many marine phytoplankton.
Chlorophyll d	Acaryochloris marina and some other cyanobacteria	401 nm, 455 nm, 696 nm[9]	Enables photosynthesis using far-red light, indicating adaptation to light-limited environments. [3][4] Functions as the primary pigment in both PSI and PSII reaction centers in A. marina.[1][11]
Chlorophyll f	Some cyanobacteria	~707 nm (in methanol)[12]	The most red-shifted chlorophyll, allowing for absorption of even longer wavelengths of light.[12][13] Often associated with far-red light photoacclimation (FaRLiP).[2]

The Role of Chlorophyll d in Photosystems

In most photosynthetic organisms, the reaction centers of PSI and PSII contain special pairs of Chl a molecules, denoted as P700 and P680, respectively, named for their long-wavelength absorption maxima.^{[10][14]} In *Acaryochloris marina*, these reaction centers are predominantly composed of Chl d.^{[1][12]} This substitution allows for the utilization of lower-energy far-red light to drive the water-splitting chemistry of PSII and the subsequent electron transport chain.^{[1][13]}

Figure 1: Generalized Z-scheme of oxygenic photosynthesis, indicating the substitution of Chl a with Chl d in the reaction centers of organisms like *Acaryochloris marina*.

Experimental Protocols

The study of **Chlorophyll d** necessitates specific experimental procedures for its extraction, isolation, and characterization.

Protocol 1: Chlorophyll Extraction

This protocol outlines a standard method for extracting chlorophylls from cyanobacterial or algal cells.

Materials:

- Centrifuge and centrifuge tubes
- Mortar and pestle or tissue grinder
- Spectrophotometer
- Volumetric flasks
- 80% acetone or 100% methanol^[15]
- Quartz sand (optional)
- Ice bath
- Light-impenetrable box

Procedure:

- Harvest cells by centrifugation.
- Resuspend the cell pellet in a small volume of chilled 80% acetone or 100% methanol.[\[15\]](#)
For efficient cell disruption, especially for organisms with tough cell walls, grinding with a mortar and pestle with a small amount of quartz sand can be employed.[\[15\]](#) All steps should be performed on ice and in dim light to prevent pigment degradation.[\[15\]](#)[\[16\]](#)
- Homogenize the suspension until a uniform consistency is achieved.
- Transfer the homogenate to a centrifuge tube and centrifuge at high speed (e.g., 4500 rpm for 5 minutes) to pellet cell debris.[\[15\]](#)
- Carefully decant the supernatant containing the extracted pigments into a volumetric flask.
- Repeat the extraction of the pellet with the solvent to ensure complete pigment recovery.[\[15\]](#)
- Combine the supernatants and bring the final volume to the mark with the extraction solvent.
- The extract is now ready for spectrophotometric analysis or further chromatographic separation.

Protocol 2: Spectrophotometric Quantification

This protocol describes how to determine the concentration of chlorophylls in the extract.

Materials:

- Spectrophotometer
- Quartz or glass cuvettes
- Chlorophyll extract from Protocol 1

Procedure:

- Calibrate the spectrophotometer with the extraction solvent (e.g., 80% acetone) as a blank.

- Measure the absorbance of the chlorophyll extract at the specific absorption maxima for the chlorophylls of interest. For a mixed pigment sample, measuring at multiple wavelengths is necessary.
- The concentrations of Chlorophyll a, b, and d in 90% acetone-water can be calculated using the following equations, with absorbance readings at 664 nm, 647 nm, and 696 nm respectively.^[9]
 - Note: Specific extinction coefficients are required for accurate quantification and may vary depending on the solvent used. For precise quantification of Chl d, reference to established literature with specific coefficients is recommended.^[5]

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Pigment Separation

For a more detailed analysis of pigment composition, including the separation of different chlorophylls and their degradation products, HPLC is the method of choice.

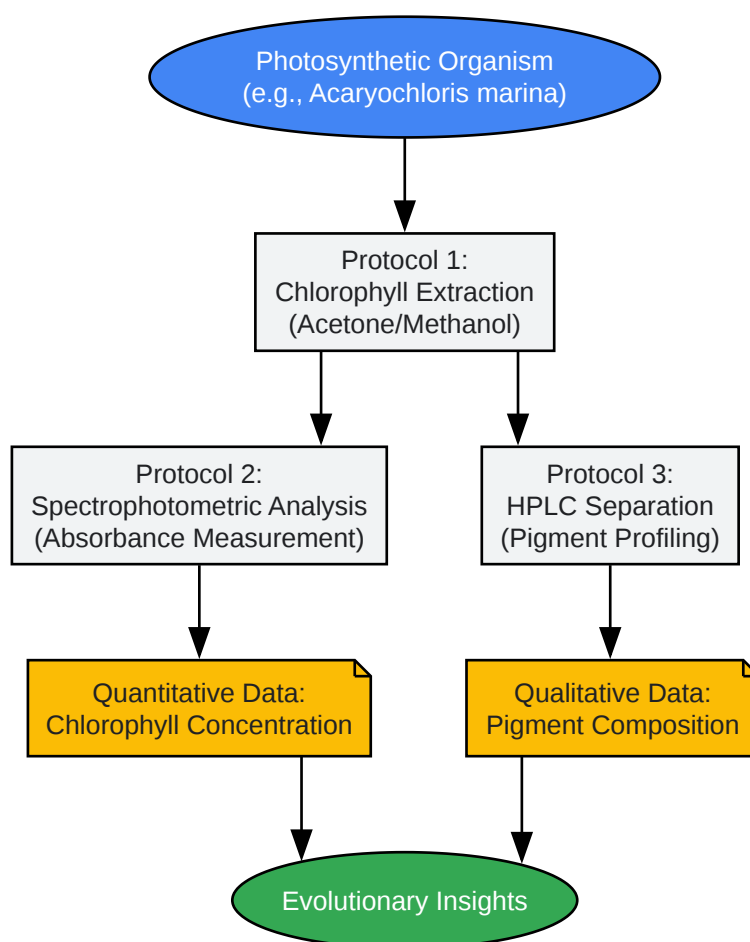
Materials:

- HPLC system with a photodiode array (PDA) or UV-Vis detector
- C18 reverse-phase column
- Appropriate solvents for the mobile phase (e.g., a gradient of acetonitrile, methanol, and water)
- Pigment standards for calibration

Procedure:

- Filter the chlorophyll extract through a 0.22 µm syringe filter to remove any particulate matter.
- Inject a known volume of the filtered extract into the HPLC system.
- Run a solvent gradient program to separate the pigments based on their polarity.

- Monitor the elution of pigments at specific wavelengths (e.g., 440 nm for the Soret band and 660 nm for the Qy band).[2]
- Identify and quantify the individual pigments by comparing their retention times and absorption spectra with those of known standards.



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Figure 2: A streamlined workflow for the analysis of chlorophyll pigments from photosynthetic organisms.

Conclusion

Chlorophyll d stands out as a remarkable example of evolutionary adaptation in the world of photosynthesis. Its ability to harness far-red light has opened up new ecological niches for the organisms that possess it. For researchers, the study of Chl d not only provides insights into the plasticity of the photosynthetic apparatus but also serves as a powerful tool for

understanding the evolutionary pressures that have shaped the diversity of life on Earth. The experimental protocols and comparative data presented in this guide offer a solid foundation for further investigation into this unique and significant evolutionary marker.

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- To cite this document: BenchChem. [Chlorophyll d: A Unique Evolutionary Marker in Photosynthetic Organisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1255416#chlorophyll-d-as-an-evolutionary-marker-in-photosynthetic-organisms]

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